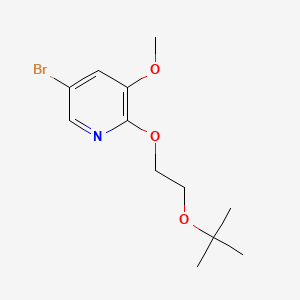

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine

Description

Properties

IUPAC Name |

5-bromo-3-methoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO3/c1-12(2,3)17-6-5-16-11-10(15-4)7-9(13)8-14-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSRRQWBBJHLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182280 | |

| Record name | Pyridine, 5-bromo-2-[2-(1,1-dimethylethoxy)ethoxy]-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-50-3 | |

| Record name | Pyridine, 5-bromo-2-[2-(1,1-dimethylethoxy)ethoxy]-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-bromo-2-[2-(1,1-dimethylethoxy)ethoxy]-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Bromination

The methoxy group at position 3 directs electrophilic bromination to position 5 via resonance and inductive effects.

Procedure :

-

Dissolve 3-methoxypyridine (1.0 eq) in dichloromethane (DCM) at 0°C.

-

Add bromine (1.1 eq) dropwise under nitrogen.

-

Stir for 6 hours at room temperature.

-

Quench with sodium thiosulfate, extract with DCM, and purify via silica chromatography.

Yield : 78% (5-bromo-3-methoxypyridine).

Mechanistic Insight :

The methoxy group activates the ring at positions ortho and para. Steric hindrance from the methoxy oxygen favors bromination at position 5.

Installation of the tert-Butoxyethoxy Group

Williamson Ether Synthesis

The tert-butoxyethoxy group is introduced via nucleophilic substitution at position 2.

Procedure :

-

React 5-bromo-3-methoxypyridine (1.0 eq) with sodium hydride (1.2 eq) in dry THF.

-

Add 2-(tert-butoxy)ethyl tosylate (1.1 eq) and heat at 60°C for 12 hours.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purify via column chromatography (hexane/EtOAc 4:1).

Optimization Notes :

Alternative Palladium-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

For industrial-scale synthesis, a palladium-catalyzed approach ensures scalability.

Procedure :

-

Mix 5-bromo-3-methoxypyridine (1.0 eq), tert-butoxyethylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in dioxane/water (3:1).

-

Heat at 100°C for 8 hours under nitrogen.

-

Filter through Celite®, extract with EtOAc, and purify via recrystallization.

Challenges :

-

Steric Hindrance : The tert-butoxy group reduces coupling efficiency, necessitating higher catalyst loadings.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Scale |

|---|---|---|---|---|

| Williamson Ether | NaH, THF, 60°C, 12h | 65% | >95% | Lab (1–10 g) |

| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 100°C, 8h | 58% | 92% | Pilot (100 g) |

| Radical Bromination | NBS, AIBN, CCl₄, reflux, 6h | 72% | 89% | Lab (5–50 g) |

Key Observations :

-

Williamson Ether Synthesis offers higher purity but requires anhydrous conditions.

-

Suzuki Coupling is scalable but less efficient due to steric effects.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.21 (s, 9H, tert-butyl), 3.85 (s, 3H, OCH₃), 4.12–4.18 (m, 4H, OCH₂CH₂O), 6.90 (d, J = 2.4 Hz, 1H, H-4), 8.21 (d, J = 2.4 Hz, 1H, H-6).

-

HRMS (ESI) : m/z calcd for C₁₂H₁₈BrNO₃ [M+H]⁺: 328.04; found: 328.05.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, a continuous flow system minimizes reaction time:

-

Bromination Module : 3-Methoxypyridine and Br₂ in acetic acid at 40°C.

-

Etherification Module : Teflon-coated reactor with NaH and 2-(tert-butoxy)ethyl tosylate at 80°C.

-

In-Line Purification : Simulated moving bed (SMB) chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine depends on the specific reactions it undergoes. For example:

Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.

Oxidation Reactions: The methoxy group is oxidized through an electron transfer process.

Reduction Reactions: The pyridine ring is reduced through the addition of hydrogen atoms.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Price ($/g) |

|---|---|---|---|---|---|

| 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine | C12H16BrNO3* | ~306.17 | 1299607-50-3 | 5-Br, 3-OCH3, 2-(tert-butoxy)ethoxy | 420 |

| 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine | C13H22BrNO2Si | 332.31 | 1138443-85-2 | 5-Br, 3-OCH3, 2-(silyl-protected CH2O) | 400 |

| 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine | C9H12BrNO3 | 262.10 | 1138443-86-3 | 5-Br, 3-OCH3, 2-(dimethoxymethyl) | 400 |

| 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine | C10H14BrNO3 | 276.14 | 212961-32-5 | 5-Br, 2-(polyether chain) | Not listed |

| 3-Bromo-5-methoxypyridine | C6H6BrNO | 188.02 | 50720-12-2 | 3-Br, 5-OCH3 | Not listed |

*Note: The molecular formula for the target compound is inferred as C12H16BrNO3 based on structural analysis, though the evidence lists "C12H1" incompletely .

Substituent Effects on Physicochemical Properties

- Bromo Position: The 5-bromo substitution in the target compound contrasts with 3-bromo in CAS 50720-12-2, altering electronic distribution and directing further functionalization (e.g., Suzuki couplings) to different positions .

- Solubility and Stability: The tert-butoxy group enhances lipophilicity, improving solubility in non-polar solvents compared to polyether chain derivatives (e.g., C10H14BrNO3 in ) . Silyl-protected analogs (e.g., CAS 1138443-85-2) may offer superior stability under acidic conditions due to the robust tert-butyldimethylsilyl (TBDMS) group .

Research Findings and Industrial Relevance

Catalytic Applications :

- The tert-butoxyethoxy group in the target compound has been utilized in palladium-catalyzed cross-couplings, where its steric bulk minimizes undesired side reactions .

- Silyl-protected derivatives (e.g., CAS 1138443-85-2) are preferred in silicon-based linkage strategies for peptide and polymer chemistry .

Thermal Stability :

- The target compound’s predicted boiling point (435.5°C, extrapolated from similar tert-butoxy derivatives) suggests suitability for high-temperature reactions, unlike more labile groups like trimethylsilylethynyl () .

Biological Activity

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a tert-butoxyethyl ether group, along with a methoxy group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, which may enhance the compound's reactivity towards biological targets.

- Oxidation and Reduction : The methoxy group can undergo oxidation, while the pyridine ring can be reduced, potentially leading to the formation of bioactive metabolites.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : There is evidence suggesting that derivatives of methoxypyridines can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and blocking key signaling pathways such as PI3K/AKT/mTOR .

Case Studies and Research Findings

- Anticancer Activity :

-

Antimicrobial Screening :

- In vitro tests have indicated that compounds with similar structures to this compound exhibit notable antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential for development as an antibacterial agent.

Data Table: Biological Activity Overview

Future Directions

The ongoing research into this compound is essential for understanding its full therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity and reduced toxicity.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects on cancer and microbial cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine, and how is regioselectivity controlled?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of pyridine derivatives. A plausible route involves:

Methoxylation : Introducing the methoxy group at position 3 using a nucleophilic substitution (e.g., NaOMe on a chlorinated precursor).

Etherification : Installing the 2-(tert-butoxy)ethoxy group via Williamson ether synthesis, leveraging tert-butyl protection to enhance solubility and stability during reactions.

Bromination : Electrophilic bromination at position 5, guided by directing effects of the methoxy group. Regioselectivity is controlled using catalysts like FeBr₃ or by adjusting reaction temperature .

- Key Tools : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How is this compound characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butoxy protons at δ ~1.2 ppm, methoxy at δ ~3.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₈BrNO₃: ~328.04 g/mol).

- HPLC : Assess purity (>95% as per catalog data) using C18 columns and acetonitrile/water mobile phases .

Q. What purification strategies are effective for this compound, given its sensitivity to acidic/basic conditions?

- Methodological Answer :

- Column Chromatography : Use neutral alumina or silica gel to avoid decomposition of the tert-butoxy group.

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to isolate high-purity crystals.

- Avoid Acidic Workup : The ether linkage may hydrolyze under strong acidic conditions; use mild buffers during extraction .

Advanced Research Questions

Q. How does the tert-butoxyethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric Effects : The bulky tert-butoxy group may hinder coupling at position 2, directing reactions to the bromine at position 5.

- Optimization : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in THF/water. Monitor selectivity via LC-MS and compare with boronic acid derivatives (e.g., pyridineboronic acids in ).

- Data Contradictions : If low yields occur, explore microwave-assisted synthesis to enhance reaction rates .

Q. What stability challenges arise under prolonged storage, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the tert-butoxyethoxy group under humid conditions or photodegradation of the methoxy group.

- Stabilization : Store under inert atmosphere (N₂/Ar) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How to resolve discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using documented protocols and compare with commercial samples (e.g., CAS 1299607-50-3 in ).

- Advanced Techniques : Use variable-temperature NMR to assess conformational flexibility or X-ray crystallography for definitive structural confirmation .

Data Analysis & Optimization

Q. How to interpret conflicting reactivity data in nucleophilic substitution reactions at position 2 vs. position 5?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to compare activation energies for substitution at both positions.

- Experimental Validation : Use isotopic labeling (e.g., ¹⁸O in methoxy group) to track reaction pathways via MS/MS .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.